molecular formula C16H32O6 B1600741 Decyl alpha-D-glucopyranoside CAS No. 29781-81-5

Decyl alpha-D-glucopyranoside

Cat. No. B1600741
CAS RN: 29781-81-5
M. Wt: 320.42 g/mol
InChI Key: JDRSMPFHFNXQRB-LJIZCISZSA-N
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Description

Decyl alpha-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research. It is a carbohydrate-based surfactant that is derived from natural sources, making it an attractive alternative to synthetic surfactants. Decyl alpha-D-glucopyranoside is known for its ability to solubilize and stabilize proteins, making it a valuable tool in many biochemical and biophysical studies.

Scientific Research Applications

Surfactant Properties and Interactions

  • Decyl glucoside, as a non-ionic surfactant, has been used in various studies exploring its interactions with other substances and its surfactant properties. For instance, Blondeel (2003) discussed its application in cosmetology and industry, noting its resurgence in the 1990s in products like shampoos, soaps, and sunblocks (Blondeel, 2003). Similarly, Wang et al. (2016) investigated the interactions between decyl glucoside and bovine serum albumin in aqueous solutions, providing insights into its behavior in biological systems (Wang et al., 2016).

Structural Studies and Phase Behavior

  • Decyl glucoside's role in the formation of lyotropic phases in synthetic branched-chain glycolipids was studied by Zahid et al. (2013). This research enhances understanding of biological cell membranes and suggests potential biotechnological applications, such as in drug delivery and membrane protein crystallization (Zahid et al., 2013). Additionally, Kumpulainen et al. (2004) explored the phase changes in monolayers of decyl glucoside, contributing to the understanding of surface interactions and the behavior of surfactants at interfaces (Kumpulainen et al., 2004).

Chemical Synthesis and Optimization

  • The synthesis of decyl glucoside using zeolite catalysts was investigated by Chung et al. (2019), demonstrating its potential for eco-friendly production and confirming its non-endocrine disruptive nature (Chung et al., 2019). Thenchartanan et al. (2020) improved the synthesis of decyl glucoside through enzymatic processes, highlighting the advancements in the commercial production of alkyl glucosides (Thenchartanan et al., 2020).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMPFHFNXQRB-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044641
Record name Decyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl alpha-D-glucopyranoside

CAS RN

29781-81-5
Record name Decyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29781-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl glucoside, alpha-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl alpha-D-Glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECYL GLUCOSIDE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YY6O286H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PC Moews, JR Knox - Journal of the American Chemical Society, 1976 - ACS Publications
A bilayer assembly of long polar molecules has been observed in thecrystal structure of 1-decyl aD-glucopyrano-side, C16H32O6. Alternating regions of polarand nonpolar groups …
Number of citations: 80 pubs.acs.org
K Takeda, Y Andoh, W Shinoda, S Okazaki - Langmuir, 2019 - ACS Publications
The lamellar phase produced by surfactants with water exhibits several subphases, such as hydrated crystal (L c ), gel (L β ), tilted gel (L β′ ), and liquid crystal (L α ) phases, …
Number of citations: 6 pubs.acs.org
W Ding, LQ Lu, QQ Zhou, Y Wei… - Journal of the …, 2017 - ACS Publications
A novel visible-light-responsive chiral ligand has been developed by grafting a triplet state photosensitizer to chiral bisoxazoline ligands. Complexation of this ligand with Ni(acac) 2 …
Number of citations: 84 pubs.acs.org
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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